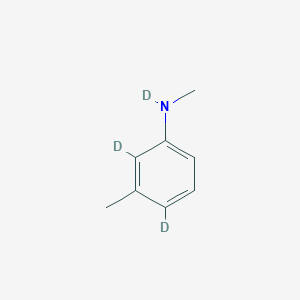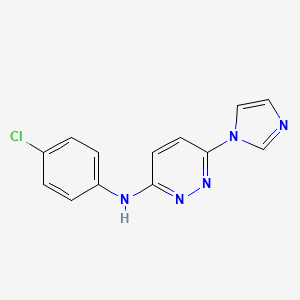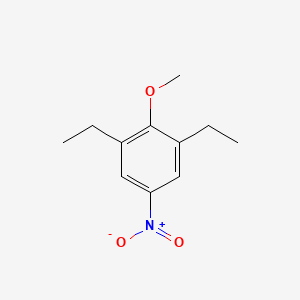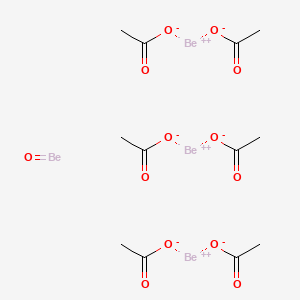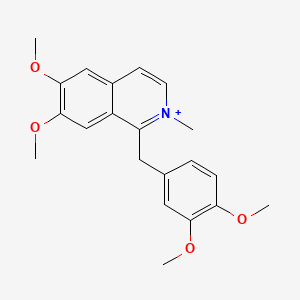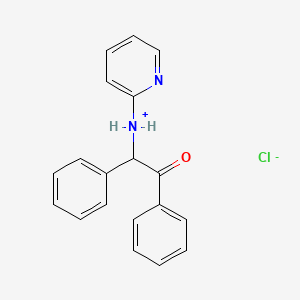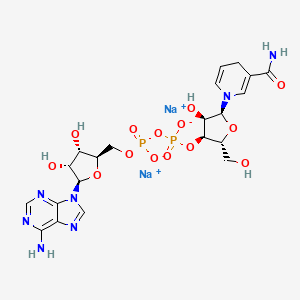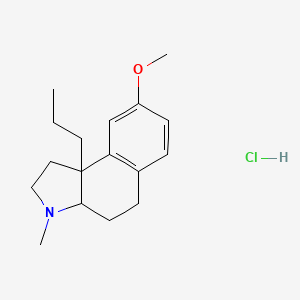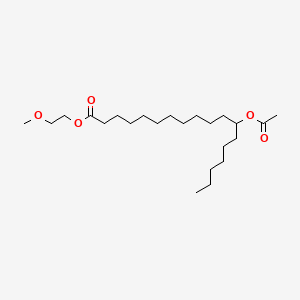
2-Methoxyethyl 12-(acetoxy)octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 12-(acetoxy)octadecanoate is a chemical compound with the molecular formula C23H44O5 and a molecular weight of 400.59 g/mol It is an ester derivative of octadecanoic acid, specifically modified with methoxyethyl and acetoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 12-(acetoxy)octadecanoate typically involves the esterification of 12-hydroxy octadecanoic acid with 2-methoxyethanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control can optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 12-(acetoxy)octadecanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bond to yield 12-hydroxy octadecanoic acid and 2-methoxyethanol.
Oxidation: Oxidizing agents can convert the acetoxy group to a carboxyl group.
Reduction: Reducing agents can convert the ester to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Hydrolysis: 12-Hydroxy octadecanoic acid and 2-methoxyethanol.
Oxidation: 12-Carboxy octadecanoic acid.
Reduction: 12-Hydroxy octadecanoic acid.
Scientific Research Applications
2-Methoxyethyl 12-(acetoxy)octadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and surfactants.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 12-(acetoxy)octadecanoate involves its hydrolysis to release 12-hydroxy octadecanoic acid and 2-methoxyethanol. The 12-hydroxy octadecanoic acid can then participate in various biochemical pathways, including lipid metabolism and signaling. The methoxyethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl acetate: Similar in structure but lacks the long alkyl chain.
12-Hydroxy octadecanoic acid: The parent compound without the ester modification.
Octadecanoic acid: A simpler fatty acid without the hydroxyl or ester groups.
Uniqueness
2-Methoxyethyl 12-(acetoxy)octadecanoate is unique due to its combination of a long alkyl chain with both methoxyethyl and acetoxy functional groups. This structure provides distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
70703-47-8 |
|---|---|
Molecular Formula |
C23H44O5 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2-methoxyethyl 12-acetyloxyoctadecanoate |
InChI |
InChI=1S/C23H44O5/c1-4-5-6-13-16-22(28-21(2)24)17-14-11-9-7-8-10-12-15-18-23(25)27-20-19-26-3/h22H,4-20H2,1-3H3 |
InChI Key |
QVEPPTMINGAUIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCOC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


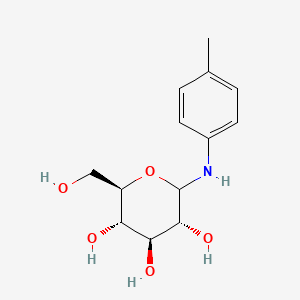
![3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl](/img/structure/B13823197.png)
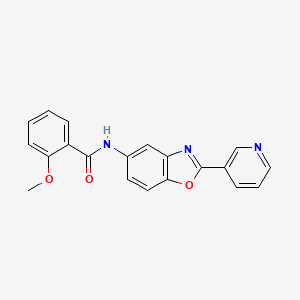
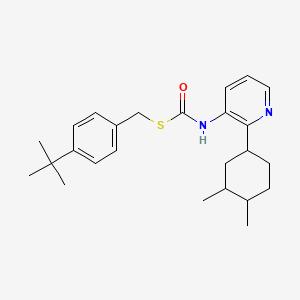
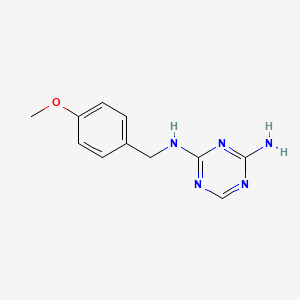
![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)
